molecular formula C10H19NO5 B6230705 (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid CAS No. 544480-14-0

(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid

Cat. No.: B6230705
CAS No.: 544480-14-0
M. Wt: 233.3
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxy group attached to the butanoic acid backbone. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Properties

CAS No.

544480-14-0

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Methoxylation: The hydroxyl group on the butanoic acid backbone is converted to a methoxy group using methyl iodide and a base such as sodium hydride. This reaction is typically performed in a polar aprotic solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and methoxy group in a controlled and sustainable manner .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid, yielding the free amino acid.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Amidation: The carboxylic acid group can react with amines to form amides, facilitated by coupling agents like DCC.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Esterification: Alcohol, DCC, and DMAP in an organic solvent.

    Amidation: Amine, DCC, and DMAP in an organic solvent.

Major Products Formed

    Deprotection: Free amino acid.

    Esterification: Methyl ester of the amino acid.

    Amidation: Amide derivative of the amino acid.

Scientific Research Applications

(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is widely used in scientific research due to its versatility:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, providing stability to the amino group during chain elongation.

    Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.

    Organic Synthesis:

    Biocatalysis: It is employed in biocatalytic processes to study enzyme-substrate interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The methoxy group provides additional stability and reactivity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methoxybutanoic acid: Similar structure but with a benzyloxycarbonyl protecting group.

    (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxybutanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the methoxy group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.

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